molecular formula C11H19N5 B3175832 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine CAS No. 959696-44-7

6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine

Cat. No.: B3175832
CAS No.: 959696-44-7
M. Wt: 221.30
InChI Key: DJNNGYLUBQVWSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine (CAS: 959696-44-7) is a pyrimidine derivative featuring a pyrimidin-4-amine core substituted at the 6-position with a 4-isopropylpiperazine group. This structural motif is significant in medicinal chemistry due to the piperazine ring’s role in enhancing solubility and bioavailability, while the isopropyl group modulates lipophilicity and steric interactions . The compound is commercially available from four suppliers, indicating its relevance in research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-propan-2-ylpiperazin-1-yl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5/c1-9(2)15-3-5-16(6-4-15)11-7-10(12)13-8-14-11/h7-9H,3-6H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNNGYLUBQVWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=NC=NC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications in treating various diseases, including neurological disorders and infections.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related pyrimidin-4-amine derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications/Research Findings Suppliers
6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine 959696-44-7 C11H20N6 236.32 g/mol 4-Isopropylpiperazine at 6-position Potential kinase inhibitor; used in drug discovery pipelines 4
6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine - C10H16N4 192.26 g/mol 4-Methylpiperidine at 6-position Studied for crystal structure; relevance in drug design due to nitrogen-rich heterocycles 5
6-(Azepan-1-yl)pyrimidin-4-amine 110378-52-4 C10H16N4 192.26 g/mol Azepane (7-membered ring) at 6-position No specific applications cited; structural analog for solubility studies 1
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine - C11H19N5 233.31 g/mol N-Butyl group at 4-position; piperazine Building block for pharmaceuticals; emphasizes versatility in synthesis -
6-(4-Propylpiperazin-1-yl)pyridin-3-amine 954251-17-3 C12H20N4 220.32 g/mol 4-Propylpiperazine at 6-position (pyridine) Structural analog with modified piperazine chain; potential CNS applications -
6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-amine 1221974-59-9 C6H6N6 162.16 g/mol Triazole at 6-position Research chemical; explored for heterocyclic diversity in drug design -

Key Observations:

Substituent Effects on Lipophilicity: The 4-isopropylpiperazine group in the target compound increases lipophilicity compared to smaller substituents like 4-methylpiperidine (192.26 g/mol) . This may enhance membrane permeability but could reduce aqueous solubility.

Biological Activity :

  • Piperazine-containing derivatives (e.g., N-butyl variant) are emphasized in pharmaceutical research for their role in kinase inhibition and receptor modulation .
  • The triazole-substituted analog (CAS: 1221974-59-9) demonstrates the impact of heterocyclic diversity on target selectivity, though its exact biological profile is unspecified .

Synthetic Accessibility :

  • Commercial availability correlates with synthetic feasibility. The target compound (4 suppliers) and 4-methylpiperidine analog (5 suppliers) are more accessible than azepane or triazole derivatives .

Structural Insights :

  • Crystal structure studies of 4-methylpiperidine derivatives highlight planar pyrimidine rings and hydrogen-bonding networks, suggesting stability in solid-state formulations .

Biological Activity

6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a piperazine moiety. The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent.

Molecular Characteristics

PropertyValue
Molecular Formula C12H18N4
Molecular Weight 218.3 g/mol
IUPAC Name This compound

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown inhibitory effects on various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) with IC50 values ranging from 0.87 to 12.91 μM, indicating potent growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU) .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity: The compound may act as an inhibitor of specific kinases or other enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis: Studies suggest that related compounds can induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death .
  • Cell Cycle Arrest: Evidence indicates that certain derivatives can arrest the cell cycle at the G2/M phase, thereby preventing further cell division .

Antiviral Activity

In addition to anticancer effects, some pyrimidine derivatives have shown antiviral activity. For example, a closely related compound demonstrated efficacy against influenza virus strains, leading to significant reductions in viral load in infected models . The antiviral mechanism may involve direct inhibition of viral replication processes.

Safety and Toxicity Profiles

In vivo studies have assessed the safety profiles of these compounds. For instance, a subacute toxicity study indicated favorable safety with oral administration at doses up to 40 mg/kg in mice . This suggests that while the compound shows potent biological activity, it also maintains a reasonable safety margin.

Case Studies and Research Findings

Several case studies highlight the biological potential of this compound and its analogs:

  • Study on Anticancer Activity:
    • Objective: Evaluate the growth inhibition in cancer cell lines.
    • Results: Compounds exhibited IC50 values significantly lower than those of standard chemotherapy agents.
    • Conclusion: Suggests potential as a new class of anticancer drugs.
  • Study on Antiviral Effects:
    • Objective: Assess efficacy against influenza virus.
    • Results: Significant reduction in viral replication observed in treated mice.
    • Conclusion: Indicates potential for development as antiviral therapeutics.
  • Safety Profile Assessment:
    • Objective: Determine toxicity levels in animal models.
    • Results: High doses were well-tolerated with no severe adverse effects noted.
    • Conclusion: Supports further clinical investigation into therapeutic applications.

Q & A

Q. How can researchers optimize the synthesis of 6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step protocols, as demonstrated in analogous piperazine-pyrimidine derivatives (e.g., European patent applications). Key steps include:
  • Stepwise Functionalization : Introduce the isopropylpiperazine group via nucleophilic substitution under reflux conditions (e.g., ethanol or DMF at 80–140°C for 12–24 hours) .

  • Catalytic Efficiency : Use triethylamine (TEA) as a base to enhance reaction rates and reduce side products .

  • Purification : Employ preparative TLC or column chromatography with gradients of ethyl acetate/hexane to isolate the compound. Confirm purity via HPLC (>95%) and characterize using ESI-MS (e.g., m/z 198 [M + H]+ for intermediates) .

    • Data Table : Synthesis Conditions for Analogous Compounds
StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Amine couplingTEA, EtOH, 140°C45–60>90%
PurificationPrep TLC (CH₂Cl₂:MeOH 9:1)85–90>95%

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : A combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical:
  • NMR : The piperazine ring protons resonate at δ 2.5–3.5 ppm (multiplet), while pyrimidine protons appear as singlets (δ 8.6–8.7 ppm). Axial/equatorial isomerism in piperazine can be resolved using 2D NOESY .
  • MS : ESI+ mode confirms molecular weight (e.g., m/z 263.2 [M + H]+) and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N content (±0.3% theoretical values) .

Advanced Research Questions

Q. How does the substitution pattern on the piperazine ring influence the biological activity of this compound?

  • Methodological Answer : Structure-activity relationship (SAR) studies on analogous compounds reveal:
  • Isopropyl vs. Cyclopropyl Groups : Isopropyl enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration compared to cyclopropyl derivatives (logP ~2.2) .

  • Piperazine vs. Piperidine : Piperazine derivatives show higher binding affinity to kinase targets (e.g., IC₅₀ = 12 nM vs. 45 nM for piperidine analogs) due to improved hydrogen bonding .

  • Experimental Design : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins like EGFR or PI3Kγ .

    • Data Table : SAR of Piperazine Derivatives
SubstituentTarget (IC₅₀)logPSolubility (µM)Reference
IsopropylPI3Kγ: 18 nM2.812.5
CyclopropylEGFR: 32 nM2.228.4

Q. What strategies can be employed to resolve contradictions in biological activity data between in vitro and in vivo studies of this compound?

  • Methodological Answer : Address discrepancies through:
  • Pharmacokinetic Profiling : Measure plasma stability (e.g., >6-hour half-life in rodents) and metabolite identification via LC-MS/MS to rule out rapid degradation .
  • Dose-Response Calibration : Optimize dosing regimens using allometric scaling (e.g., human equivalent dose = animal dose × (human/animal body surface area ratio)) .
  • Tissue Distribution Studies : Use radiolabeled analogs (e.g., ¹⁴C-tagged) to quantify accumulation in target organs vs. plasma .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-(4-Isopropylpiperazin-1-yl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.